Benzamide, N-[2-oxo-2-[(3R)-3-pyrrolidinylamino]ethyl]-3-(trifluoromethyl)-

CCR2 Antagonist Synthetic Chemistry Chiral Building Block

Medicinal chemistry programs targeting hCCR2 require the precise (R)-enantiomer for meaningful SAR-achiral or (S)-analogs lose >300-fold potency and cannot substitute. This (3R)-pyrrolidinyl benzamide intermediate, derived from inexpensive (R)-3-aminopyrrolidine, eliminates costly chiral resolution and enables single-step diversification of the free amine handle. Procurement guarantees: • Stereochemically defined (R)-configuration, confirmed prerequisite for hCCR2 binding (IC50 >1 μM for the (S)-enantiomer vs nanomolar for (R)) [Local Evidence]. • Direct precursor to INCB3284; scalable route validated through clinical candidate synthesis [Local Evidence]. • Compatible with rapid library generation via reductive amination/acylation for off-target selectivity optimization (e.g., hERG) [Local Evidence].

Molecular Formula C14H16F3N3O2
Molecular Weight 315.29 g/mol
Cat. No. B14786106
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBenzamide, N-[2-oxo-2-[(3R)-3-pyrrolidinylamino]ethyl]-3-(trifluoromethyl)-
Molecular FormulaC14H16F3N3O2
Molecular Weight315.29 g/mol
Structural Identifiers
SMILESC1CNCC1NC(=O)CNC(=O)C2=CC(=CC=C2)C(F)(F)F
InChIInChI=1S/C14H16F3N3O2/c15-14(16,17)10-3-1-2-9(6-10)13(22)19-8-12(21)20-11-4-5-18-7-11/h1-3,6,11,18H,4-5,7-8H2,(H,19,22)(H,20,21)
InChIKeyHPILSJVIWVODDZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(R)-Benzamide Intermediate: Identity & Core Characteristics


Benzamide, N-[2-oxo-2-[(3R)-3-pyrrolidinylamino]ethyl]-3-(trifluoromethyl)- (CAS 226249-16-7) is a chiral, trifluoromethyl-substituted benzamide derivative . This compound features a (3R)-3-aminopyrrolidine core linked via a glycinamide spacer to a 3-(trifluoromethyl)benzoyl moiety. It serves as a critical synthetic intermediate in the discovery and development of potent, selective, and orally bioavailable human CC chemokine receptor 2 (hCCR2) antagonists, most notably INCB3284 [1][2]. The molecule incorporates a free secondary amine on the pyrrolidine ring, a feature that is essential for further chemical elaboration into biologically active final compounds; the specific (R)-stereochemistry at the pyrrolidine 3-position has been demonstrated to be a strict prerequisite for hCCR2 inhibitory activity in this chemotype, distinguishing it from its (S)-enantiomer and underscoring its value for targeted drug discovery programs [2].

(R)-stereochemistry required for hCCR2 target engagement
Free secondary amine as diversification point
Single chiral center, commercially available precursor

Why Generic Substitution Fails for (R)-Benzamide Intermediate


In the context of assembling potent hCCR2 antagonists, simple replacement of this (R)-configured intermediate with an achiral analog, the (S)-enantiomer, or other unsubstituted pyrrolidine building blocks is not feasible. Empirical structure-activity relationship (SAR) data from the INCB3284 discovery program confirm that the (R)-configuration at the pyrrolidine 3-position is unequivocally required for high-affinity hCCR2 binding: the (S)-enantiomer of the final des-ethoxy lead compound exhibited an IC50 of >1 μM, representing a >300-fold loss in potency [1]. Furthermore, the 1,3-disubstituted pyrrolidine core present in this intermediate offers a distinct synthetic advantage; it is derived from commercially available (R)-3-aminopyrrolidine, which possesses a single chiral center. This contrasts sharply with the 1,3,4-trisubstituted pyrrolidine core found in the predecessor series (e.g., INCB3344), which contains two chiral centers and is not commercially accessible, thus complicating large-scale procurement and synthesis [1]. A generic pyrrolidine source lacking the correct stereochemistry or the free amine handle would necessitate costly and time-consuming chiral resolution or de novo asymmetric synthesis, making the specified (R)-enantiomer the essential procurement choice for this drug discovery workflow.

Stereochemistry
Defined (R)-configuration
(S)-enantiomer or racemic may exhibit significantly reduced binding
Core Complexity
Single chiral center, commercially derived
Multi-chiral cores may require de novo asymmetric synthesis
Functional Handle
Free secondary amine enables direct diversification
Pre-functionalized amines limit SAR exploration

Evidence-Based Differentiation for Procurement of (R)-Benzamide


Synthetic Tractability: Single vs. Double Chiral Center Cores

The target compound is based on a 1,3-disubstituted pyrrolidine core with a single chiral center at the 3-position, derived from commercially available (R)-3-aminopyrrolidine. This offers a significant synthetic advantage over the predecessor 1,3,4-trisubstituted pyrrolidine core found in potent hCCR2 antagonists like INCB3344, which contains two chiral centers and is not commercially available [1].

Synthetic Tractability
Head-to-head
Target: 1,3-disubstituted pyrrolidine, 1 chiral center, commercially available. Comparator: 1,3,4-trisubstituted, 2 chiral centers, not commercially available.
Simpler core may streamline synthesis and scale-up.
As reported in INCB3284 discovery program.
CCR2 Antagonist Synthetic Chemistry Chiral Building Block

Enantiomeric Specificity for hCCR2 Activity

For the final compound in the des-ethoxy series (which is built from this intermediate), the (R)-enantiomer is essential for potency. The corresponding S enantiomer loses the ability to potently inhibit hCCR2, with a measured IC50 value exceeding 1 μM in a MCP-1 binding assay [1].

Enantiomeric Specificity
Class-level
R-enantiomer active; S-enantiomer IC50 >1 μM (>300-fold loss)
Stereochemistry is a strict requirement for target binding.
MCP-1 binding assay, class-level inference.
CCR2 Antagonist Stereochemistry Binding Affinity

Free Amine Handle for Late-Stage Diversification

This intermediate uniquely presents a free secondary amine on the pyrrolidine ring. In the synthetic pathway to INCB3284, this handle is exploited for a critical reductive amination step that introduces a diverse array of N-alkyl substituents essential for optimizing potency, pharmacokinetics, and off-target profiles like hERG. In contrast, the final drug-like molecules (e.g., INCB3344, INCB3284) have this position capped, making them unsuitable as universal building blocks for parallel SAR exploration [1].

Amine Handle
Supporting evidence
Target: free secondary amine for reductive amination/acylation. Comparator: final leads capped, limit diversification.
Supports late-stage diversification for SAR studies.
As demonstrated in INCB3284 synthesis.
Medicinal Chemistry Late-Stage Functionalization CCR2 Antagonist

Human vs. Murine Selectivity of Core Scaffold

The des-ethoxy chemotype, represented by the final compound 2 derived from this intermediate, retains potent hCCR2 antagonist activity but shows a significant loss in antagonism of murine CCR2 (mCCR2), unlike the predecessor INCB3344 series which potently inhibits both [1].

Species Selectivity
Class-level
Compound 2 (from this intermediate) retains hCCR2 activity, markedly reduced mCCR2 activity vs. INCB3344.
Human CCR2 studies may be more informative; murine models require review.
Comparative in vitro evaluation, class-level inference.
Species Selectivity CCR2 Drug Development

High-Impact Applications of (R)-Benzamide Intermediate


hCCR2 Antagonist Lead Optimization & Library Synthesis

This compound is the optimal starting point for medicinal chemistry campaigns focused on hCCR2 antagonism. Its free amine enables rapid, single-step diversification via reductive amination or acylation to generate focused libraries aimed at improving potency, species selectivity, and off-target profiles (e.g., hERG) over first-generation leads like INCB3344 [1]. The demonstrated SAR that the (R)-configuration is mandatory ensures that the biological results from these libraries will be stereochemistry-dependent and interpretable [1].

Scalable Process Chemistry & Preclinical Synthesis

For process R&D groups, this intermediate's single chiral center and derivation from an inexpensive, commercially available chiral pool material (R)-3-aminopyrrolidine makes it a superior choice for scale-up compared to multi-chiral core structures [1]. It is the direct precursor to the pyrrolidine-amine intermediate 18 in the published synthesis of the clinical candidate INCB3284, demonstrating its established utility in scalable routes to advanced preclinical and clinical candidates [1].

Human CCR2-Specific Pharmacological Tool Compounds

Derivatives of this scaffold exhibit a human-selectivity profile, retaining hCCR2 activity while losing mCCR2 activity [1]. This makes the compound ideal for creating chemical probes to dissect human-specific CCR2 biology in human cell-based assays or humanized animal models, where the lack of murine receptor cross-reactivity is an asset for clear target engagement studies.

Organic Methodology Development & Custom Synthesis

The combination of a protected amine (as the glycinamide), a free chiral secondary amine, an amide bond, and a CF3-substituted aromatic ring makes this molecule an excellent, complex substrate for developing new asymmetric transformations, late-stage functionalization methodologies, or novel amide coupling reactions relevant to pharmaceutical synthesis.

Application
Selection Property
Validation Focus
hCCR2 Lead Optimization
Late-stage diversification handle
Stereochemistry-dependent SAR
Process Chemistry & Scale-Up
Single chiral center, commercially available
Synthetic route scalability
Human CCR2 Pharmacological Probes
Human-selective activity profile
Human cell-based assay context
Organic Methodology Development
Multifunctional chiral intermediate
Asymmetric transformations
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